(2,5-Dimethylphenyl)(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCBRWRFLHBSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960835 | |
| Record name | (2,5-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-60-4 | |
| Record name | 2,5-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4044-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (2,5-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.583 | |
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Reaction Mechanisms and Chemical Transformations of 2,5 Dimethylphenyl Phenyl Methanone and Analogous Aryl Ketones
Carbonyl Reactivity and Nucleophilic Addition Mechanisms
The polarized nature of the carbon-oxygen double bond in ketones dictates their reactivity, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. This fundamental principle underpins the various transformations discussed below.
Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through several methods, most notably the Wolff-Kishner and Clemmensen reductions, as well as catalytic hydrogenation.
The Wolff-Kishner reduction transforms aldehydes and ketones into alkanes under basic conditions. wikipedia.orgorganic-chemistry.orgucla.edu The reaction begins with the formation of a hydrazone intermediate through the condensation of the carbonyl compound with hydrazine (B178648). wikipedia.org Subsequent deprotonation by a strong base, typically an alkoxide, leads to a diimide anion. wikipedia.org This intermediate then collapses, releasing nitrogen gas—a major driving force for the reaction—to form a carbanion, which is then protonated by the solvent to yield the final alkane product. wikipedia.orgmasterorganicchemistry.com A significant modification to this procedure, developed by Huang-Minlon, involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base like sodium hydroxide (B78521), followed by distillation to remove water and excess hydrazine, which raises the temperature to facilitate the decomposition of the hydrazone. wikipedia.org This modification offers improved yields and shorter reaction times. wikipedia.org
The Clemmensen reduction , conversely, is carried out in a strongly acidic medium using zinc amalgam and concentrated hydrochloric acid. wikipedia.org While the precise mechanism remains a subject of investigation due to the heterogeneous nature of the reaction, it is generally accepted that the reaction occurs on the surface of the zinc. wikipedia.orgjuniperpublishers.com Proposed mechanisms often involve organozinc intermediates and possibly zinc carbenoids. wikipedia.org One proposal suggests that the process involves the protonation of the carbonyl, followed by electron transfer from the zinc to form an organozinc intermediate. juniperpublishers.com Further steps lead to the formation of a carbanion, which is then protonated to yield the methylene group. juniperpublishers.com It is particularly effective for aryl-alkyl ketones, such as those produced via Friedel-Crafts acylation. wikipedia.org However, the harsh acidic conditions limit its use to substrates that are not acid-sensitive. wikipedia.org For some aryl ketones, such as benzophenone (B1666685), dimerization products can also be formed under Clemmensen conditions. juniperpublishers.comresearchgate.net
| Reaction | Conditions | Key Intermediates | Driving Force | Substrate Suitability |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH, NaOH), high temperature (e.g., 200 °C) | Hydrazone, Diimide anion, Carbanion | Evolution of nitrogen gas (N₂) | Base-stable substrates; superior for high-molecular-weight and some acid-sensitive compounds (e.g., pyrroles) |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl) | Organozinc species, Zinc carbenoids (proposed) | Formation of stable products | Acid-stable substrates; particularly effective for aryl-alkyl ketones |
Catalytic hydrogenation offers another route to reduce aryl alkyl ketones to the corresponding alkanes. This transformation is typically achieved using a palladium catalyst. libretexts.org The aromatic ring activates the adjacent benzylic carbonyl group, making it susceptible to reduction under conditions where dialkyl ketones would remain unaffected. libretexts.org However, this method is not without limitations. For instance, it is incompatible with the presence of a nitro group on the aromatic ring, as the nitro group would also be reduced. libretexts.org The complete hydrogenation of a benzophenone derivative to the corresponding diphenylmethane (B89790) can occur, but often the reaction can be controlled to selectively produce the alcohol (benzhydrol) intermediate. researchgate.netcmu.edu Forcing conditions, such as high pressure and temperature or more active catalysts like rhodium on carbon, are required to hydrogenate the aromatic ring itself. libretexts.org
The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalysis on solid surfaces involves several steps:
Adsorption of the unsaturated ketone onto the catalyst surface.
Dissociation of molecular hydrogen (H₂) into hydrogen atoms on the catalyst.
Stepwise addition of two hydrogen atoms to the carbonyl group. wikipedia.org
The presence of a hydroxyl group on a ketone substrate, particularly in the α or β position, can be exploited to direct the stereochemical outcome of carbonyl reduction, leading to the formation of specific stereoisomers of diols. This control is often achieved through chelation.
For the stereoselective reduction of α-hydroxy ketones to anti-1,2-diols, zinc borohydride (B1222165) (Zn(BH₄)₂) is a highly effective reagent, operating under chelation control to give high diastereoselectivity. researchgate.net Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has also been shown to be an efficient reagent for the 1,2-chelation-controlled reduction of protected α-hydroxy ketones to produce anti-1,2-diols with high diastereomeric ratios and yields. organic-chemistry.org The efficiency of this chelation is solvent-dependent, with non-coordinating solvents like toluene (B28343) and dichloromethane (B109758) being optimal. organic-chemistry.org
In the case of β-hydroxy ketones, stereoselective reduction to either syn- or anti-1,3-diols can be achieved. The Narasaka-Prasad reduction is a notable method for producing syn-1,3-diols. It involves treating the β-hydroxy ketone with a bidentate Lewis acid, which forms a six-membered cyclic intermediate. youtube.com This complex activates the carbonyl group and locks the conformation, allowing an external hydride reagent to attack from a specific face, leading to high diastereoselectivity for the syn product. youtube.com Conversely, achieving the anti-1,3-diol can be accomplished through intramolecular hydride delivery. Reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can be used, where a ligand exchange occurs between an acetate (B1210297) and the substrate's hydroxyl group. researchgate.net This forms an alkoxydiacetoxyborohydride intermediate that delivers a hydride intramolecularly to the nearby ketone, resulting in the anti-diol. researchgate.net
| Substrate | Desired Product | Reagent/Method | Control Mechanism | Key Intermediate |
| α-Hydroxy Ketone | anti-1,2-Diol | Zinc Borohydride (Zn(BH₄)₂) or Red-Al | Chelation Control | Cyclic metal chelate |
| β-Hydroxy Ketone | syn-1,3-Diol | Narasaka-Prasad Reduction (e.g., Bu₂BOMe, NaBH₄) | Chelation Control | Six-membered boron chelate |
| β-Hydroxy Ketone | anti-1,3-Diol | Tetramethylammonium triacetoxyborohydride | Intramolecular Hydride Delivery | Alkoxydiacetoxyborohydride |
Metal borohydrides, such as sodium borohydride (NaBH₄), are common reagents for the reduction of ketones to secondary alcohols. libretexts.orguop.edu.pk The mechanism of reduction in aprotic solvents like tetrahydrofuran (B95107) (THF) or diglyme (B29089) has been elucidated to proceed through a six-membered ring transition state. rsc.orgrsc.org In this process, the metal cation (e.g., Na⁺) coordinates with and activates the carbonyl oxygen. rsc.org Simultaneously, a hydride from the borohydride anion (BH₄⁻) attacks the electrophilic carbonyl carbon. rsc.orgrsc.org This hydride transfer from boron to carbon results in the formation of a solvent-borane complex (e.g., THF·BH₃) and an alkoxide. rsc.org The solvent and the metal cations play a significant role in the reaction, influencing the reducing power of the borohydride. rsc.orgrsc.org For example, the addition of lithium salts to NaBH₄ solutions can enhance its reducing capability. rsc.org While NaBH₄ in isopropyl alcohol reduces ketones efficiently, its reaction in diglyme is slow under anhydrous conditions. sci-hub.semdma.ch However, at elevated temperatures in diglyme, NaBH₄ can reduce even less reactive functional groups like esters and amides. tandfonline.comrsc.org
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. byjus.comwikipedia.orgmasterorganicchemistry.comwikipedia.org
The Grignard reaction mechanism is generally understood to proceed via a nucleophilic addition involving a six-membered ring transition state. byjus.comwikipedia.org The carbon atom bound to magnesium acts as the nucleophile, attacking the electrophilic carbonyl carbon. wikipedia.org For sterically hindered ketones, an alternative single electron transfer (SET) mechanism may operate. organic-chemistry.org The reaction must be conducted under anhydrous conditions, as Grignard reagents are also strong bases and will be quenched by protic solvents like water. wikipedia.orgleah4sci.com
Organolithium reagents are also highly reactive nucleophiles and strong bases due to the highly polar carbon-lithium bond. wikipedia.org They add to ketones to produce alcohols in a manner similar to Grignard reagents. wikipedia.orgmasterorganicchemistry.com The addition is thought to proceed via a polar mechanism, with the nucleophilic organolithium species attacking the carbonyl. wikipedia.org Unlike Grignard reagents, organolithium reagents can also react with carboxylic acids to produce ketones after an acidic workup. masterorganicchemistry.com This involves the initial deprotonation of the acid, followed by the addition of a second equivalent of the organolithium reagent to form a stable di-anion, which upon hydrolysis yields a ketone. masterorganicchemistry.com
Relative Reactivity of Aldehydes versus Ketones in Nucleophilic Addition
Nucleophilic addition is a cornerstone reaction for carbonyl compounds. The relative reactivity of aldehydes and ketones, including aryl ketones like (2,5-Dimethylphenyl)(phenyl)methanone, in these reactions is dictated by a combination of electronic and steric factors. Generally, aldehydes exhibit greater reactivity towards nucleophiles than ketones. csbsju.eduquora.comchemistrysteps.com
Two primary factors account for this difference:
Steric Effects : The carbonyl carbon in an aldehyde is bonded to one alkyl or aryl group and one small hydrogen atom. In contrast, the carbonyl carbon in a ketone is bonded to two, often bulkier, substituent groups. csbsju.edu In the case of this compound, the two bulky aryl groups create significant steric hindrance, impeding the approach of a nucleophile to the electrophilic carbonyl carbon. libretexts.orglibretexts.org The transition state leading to the tetrahedral intermediate is consequently more crowded and higher in energy for ketones compared to aldehydes, resulting in a slower reaction rate. libretexts.orglibretexts.org
Electronic Effects : The electrophilicity of the carbonyl carbon is a key determinant of reactivity. unacademy.com Ketones are less reactive than aldehydes due to electronic factors that stabilize the carbonyl group. The two alkyl or aryl groups in a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles. chemistrysteps.comvedantu.com Aldehydes have only one such electron-donating group. quora.com Furthermore, considering the resonance structure where a positive charge resides on the carbonyl carbon, the secondary carbocation character in a ketone is more stable than the primary carbocation character in an aldehyde. libretexts.orglibretexts.org This greater stability translates to lower reactivity for the ketone. csbsju.edu
These principles are summarized in the following table, which compares the relative reactivity of several carbonyl compounds.
Table 1: Relative Reactivity of Carbonyl Compounds in Nucleophilic Addition
| Compound | Structure | Class | Relative Reactivity | Governing Factors |
|---|---|---|---|---|
| Formaldehyde | HCHO | Aldehyde | Highest | Minimal steric hindrance; no electron-donating alkyl groups. |
| Acetaldehyde | CH₃CHO | Aldehyde | High | One electron-donating methyl group; minimal steric hindrance. |
| Acetone | (CH₃)₂CO | Ketone | Moderate | Two electron-donating methyl groups; greater steric hindrance than aldehydes. |
| This compound | C₁₅H₁₄O | Aryl Ketone | Low | Significant steric hindrance from two bulky aryl groups; electron donation from alkyl and aryl groups reduces carbonyl electrophilicity. |
Alpha-Carbon Reactivity and Electrophilic Substitution
While the carbonyl carbon is electrophilic, the alpha-carbon (the carbon atom adjacent to the carbonyl group) exhibits nucleophilic character under certain conditions. This duality arises from the acidity of the alpha-hydrogens and the ability of the carbonyl compound to form an enol or enolate intermediate. These intermediates are central to a variety of important reactions, including halogenation and aldol (B89426) condensations. For an aryl ketone like this compound, the carbons of the aromatic rings are the alpha-carbons, and they lack alpha-hydrogens. However, analogous aryl ketones, such as those with an alkyl group bearing alpha-hydrogens, readily undergo these transformations.
Acid-Catalyzed Alpha-Halogenation Mechanisms and Kinetics
Under acidic conditions, ketones possessing at least one alpha-hydrogen can undergo halogenation at the alpha-position. libretexts.orgchemistrysteps.com This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a halogen that can serve as a leaving group in subsequent reactions. chemistrysteps.com
The mechanism proceeds via an enol intermediate: masterorganicchemistry.com
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the acidity of the alpha-hydrogens. jove.comyoutube.com
Enol Formation: A weak base, typically the solvent, removes an alpha-hydrogen, resulting in the formation of a carbon-carbon double bond and yielding an enol intermediate. libretexts.orgyoutube.com
Nucleophilic Attack: The enol, with its electron-rich C=C double bond, acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂, Cl₂). masterorganicchemistry.comjove.com
Deprotonation: The resulting intermediate is deprotonated to yield the final α-halo ketone and regenerate the acid catalyst. jove.com
A key feature of the acid-catalyzed mechanism is that it typically results in selective monohalogenation. pressbooks.pub The introduction of an electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for the α-halo ketone than for the starting ketone. jove.compressbooks.pub
Role of Enol Intermediates and Rate-Determining Steps
Kinetic studies provide compelling evidence for the involvement of an enol intermediate and establish the rate-determining step of the reaction. The rate of acid-catalyzed halogenation is independent of the concentration and the identity of the halogen. jove.comjove.com The experimentally determined rate law is:
Rate = k[Ketone][H⁺]
This rate law indicates that the reaction is first-order with respect to the ketone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen. libretexts.orgmissouri.edu This means the halogen is not involved in the slow step of the reaction. The rate-determining step is the acid-catalyzed conversion of the ketone to its enol form. libretexts.orgjove.comlibretexts.org Once the enol is formed, it reacts rapidly with the halogen. missouri.edu Further evidence comes from deuterium (B1214612) exchange studies, which show that the rate of acid-catalyzed incorporation of deuterium at the alpha-position is identical to the rate of halogenation under the same conditions, confirming a common rate-determining step for both processes. libretexts.org
Table 2: Kinetic Data for Acid-Catalyzed Bromination of a Ketone
| Experiment | [Ketone] (M) | [Br₂] (M) | [H⁺] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 1.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
Racemization Phenomena in Chiral Alpha-Carbons
When an optically active ketone with a chiral center at the alpha-carbon undergoes acid-catalyzed halogenation, the product is found to be a racemic mixture. libretexts.orglibretexts.org This loss of optical activity is a direct consequence of the reaction mechanism.
The key to this phenomenon is the formation of the achiral enol intermediate. libretexts.orgchemicalforums.com The chiral, sp³-hybridized alpha-carbon of the starting ketone is converted into a planar, achiral, sp²-hybridized carbon in the enol intermediate. When this flat enol reacts with the halogen, the electrophile can attack from either the top or bottom face of the double bond with equal probability. chemistrysteps.comlibretexts.org This non-selective attack results in the formation of equal amounts of the (R) and (S) enantiomers of the α-halo ketone, leading to a product with no net optical rotation. libretexts.org Therefore, the enolization process effectively erases the stereochemical information at the alpha-carbon. libretexts.org
Aldol Condensation and Related Carbon-Carbon Bond Forming Reactions
The aldol reaction is a powerful tool for forming carbon-carbon bonds, involving the reaction of a nucleophilic enolate (from one carbonyl compound) with an electrophilic carbonyl carbon (from a second carbonyl compound). libretexts.orgncert.nic.in The initial product is a β-hydroxy carbonyl compound (an aldol addition product). Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated carbonyl compound, a process known as aldol condensation. wikipedia.org
Aryl ketones like this compound lack alpha-hydrogens and thus cannot form an enolate to act as the nucleophilic component. However, they can serve as the electrophilic acceptor for an enolate derived from another ketone or aldehyde. A particularly relevant variant is the Claisen-Schmidt condensation , which involves the reaction between a ketone (with alpha-hydrogens) and an aromatic aldehyde or ketone that lacks alpha-hydrogens. libretexts.orglibretexts.org For instance, an analogous aryl ketone like 1-(2,5-dimethylphenyl)ethanone, which possesses acidic alpha-hydrogens on its methyl group, can react with benzaldehyde (B42025) under basic conditions. mdpi.com In this reaction, the ethanone (B97240) derivative forms the enolate, which then attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily dehydrates to form a conjugated enone, known as a chalcone.
Oxidation Reactions of Aryl Ketones
Ketones are generally more resistant to oxidation than aldehydes because they lack a hydrogen atom directly bonded to the carbonyl carbon. wikipedia.org Their oxidation requires potent oxidizing agents and often results in the cleavage of carbon-carbon bonds adjacent to the carbonyl group. numberanalytics.com
One of the most significant oxidative transformations for aryl ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). numberanalytics.com The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge is the one that typically migrates. For unsymmetrical aryl ketones, the aryl group generally has a higher migratory aptitude than a primary alkyl group but is comparable to or less than that of a tertiary alkyl group.
Table 3: Relative Migratory Aptitude in Baeyer-Villiger Oxidation
| Group | Migratory Aptitude |
|---|---|
| Hydrogen | Highest |
| Tertiary Alkyl | High |
| Cyclohexyl | High |
| Secondary Alkyl / Aryl | Moderate |
| Primary Alkyl | Low |
| Methyl | Lowest |
In addition to the Baeyer-Villiger reaction, aryl ketones can undergo oxidative cleavage under harsh conditions with strong oxidants like potassium permanganate (B83412), yielding carboxylic acids. numberanalytics.com Furthermore, directed oxidation at the alpha-position is possible using specific reagents, such as manganese(III) acetate, to produce α-hydroxy or α-acyloxy ketones. tandfonline.com
Photochemical Transformations and Photoreduction Mechanisms
Aryl ketones, such as this compound, are known to undergo various photochemical transformations upon absorption of ultraviolet light. One of the most significant of these reactions is photoreduction, which typically involves the excitation of the ketone to a triplet state, followed by hydrogen atom abstraction from a suitable donor molecule. youtube.comtaylorfrancis.com
The kinetics of the photoreduction of aryl ketones are significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the energy levels and lifetimes of the excited states, as well as the reactivity of the ketone towards hydrogen atom abstraction.
For benzophenone and its derivatives, the photoreduction process is initiated by the excitation of the molecule to its first excited singlet state (S₁), followed by rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T₁). youtube.com It is this triplet state that is primarily responsible for the subsequent chemical reactions.
Substituent effects on the photoreduction kinetics of benzophenones have been studied, revealing that both electron-donating and electron-withdrawing groups can affect the reaction rate. acs.org For instance, electron-donating groups, such as the methyl groups in this compound, can influence the energy of the n,π* and π,π* triplet states. The relative energies of these states are crucial, as the n,π* triplet state is generally more reactive in hydrogen abstraction reactions. The introduction of electron-donating substituents can sometimes lower the energy of the π,π* state relative to the n,π* state, which may decrease the efficiency of hydrogen atom abstraction. scispace.com
The rate constants for hydrogen abstraction by the triplet excited state of benzophenone have been shown to correlate with the ionization potentials of the radicals formed from the hydrogen donor. osti.gov This indicates the electrophilic nature of the triplet ketone in the abstraction process. The methyl substituents in this compound would slightly increase the electron density on the aromatic ring, which could subtly modulate the electrophilicity of the excited carbonyl group and thus the kinetics of hydrogen abstraction.
Table 2: Illustrative Substituent Effects on Photochemical Properties of Aryl Ketones
| Substituent | Effect on Excited State | Impact on Photoreduction | Reference |
| Electron-donating (e.g., -CH₃, -OCH₃) | Can lower the energy of the π,π* state, potentially making it the lowest triplet state. | May decrease the efficiency of hydrogen atom abstraction if the π,π* state is the lowest triplet. | scispace.com |
| Electron-withdrawing (e.g., -CF₃, -CN) | Can enhance the electrophilicity of the n,π* triplet state. | May increase the rate of hydrogen atom abstraction. | acs.org |
The excited state dynamics of aryl ketones are central to their photochemical behavior. Upon photoexcitation, this compound, like benzophenone, is promoted to an excited singlet state (S₁). Due to spin-orbit coupling, this singlet state can efficiently undergo intersystem crossing to a more stable triplet state (T₁). youtube.com For many aryl ketones, this T₁ state has a significant n,π* character, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π* orbital.
This n,π* triplet state is characterized by having a partially vacant, electrophilic n-orbital on the oxygen atom, which makes it highly reactive towards hydrogen atom abstraction from suitable hydrogen donors (often the solvent or another added reagent). youtube.comtaylorfrancis.com This process generates a ketyl radical and a radical derived from the hydrogen donor. youtube.com
The general mechanism for intermolecular hydrogen abstraction can be summarized as follows:
Photoexcitation: Ar₂C=O + hν → [Ar₂C=O]S₁
Intersystem Crossing: [Ar₂C=O]S₁ → [Ar₂C=O]T₁
Hydrogen Atom Abstraction: [Ar₂C=O]T₁ + R-H → Ar₂Ċ-OH + R•
Radical Coupling: 2 Ar₂Ċ-OH → Ar₂C(OH)-C(OH)Ar₂ (Pinacol formation)
Advanced Spectroscopic Characterization and Computational Studies of 2,5 Dimethylphenyl Phenyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the detailed structural analysis of organic molecules like (2,5-Dimethylphenyl)(phenyl)methanone. By examining the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei, it is possible to confirm the compound's connectivity and isomeric purity.
¹H and ¹³C NMR Techniques for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of both the phenyl and the dimethylphenyl rings, as well as the protons of the two methyl groups. The protons of the unsubstituted phenyl group typically appear as a complex multiplet system in the range of 7.4-7.8 ppm. The three aromatic protons on the 2,5-dimethylphenyl ring are expected to be in a more shielded environment and would likely appear as distinct signals, with their chemical shifts and coupling patterns reflecting their positions relative to the carbonyl and methyl groups. The two methyl groups, being chemically non-equivalent, should present as two separate singlets, likely in the range of 2.3-2.5 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl C | - | ~197.0 |
| Phenyl Ring C (ipso) | - | ~137.5 |
| Phenyl Ring C (ortho) | ~7.75 (d) | ~130.0 |
| Phenyl Ring C (meta) | ~7.45 (t) | ~128.5 |
| Phenyl Ring C (para) | ~7.55 (t) | ~132.5 |
| Dimethylphenyl Ring C-1 (ipso) | - | ~138.0 |
| Dimethylphenyl Ring C-2 (C-CH₃) | - | ~135.0 |
| Dimethylphenyl Ring C-3 | ~7.1-7.2 (d) | ~132.0 |
| Dimethylphenyl Ring C-4 | ~7.1-7.2 (d) | ~129.0 |
| Dimethylphenyl Ring C-5 (C-CH₃) | - | ~136.0 |
| Dimethylphenyl Ring C-6 | ~7.3 (s) | ~130.5 |
| Methyl C (at C-2) | ~2.4 (s) | ~21.0 |
| Methyl C (at C-5) | ~2.3 (s) | ~20.5 |
Application of 2D NMR Experiments
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of the ¹H and ¹³C signals.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons within the unsubstituted phenyl ring and confirming the connectivity of the three protons on the dimethylphenyl ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the molecule by linking the proton signals to their corresponding carbon signals.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Fundamental Vibrational Modes
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes. nist.govnist.gov The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the ketone group, which is expected in the region of 1650-1670 cm⁻¹. The precise position of this band is influenced by the electronic effects of the attached aromatic rings.
Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the two methyl groups appear as stronger bands in the 2850-3000 cm⁻¹ region. The region between 1400 cm⁻¹ and 1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic rings. The substitution pattern on the dimethylphenyl ring gives rise to specific C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic for the 1,2,4-trisubstituted pattern. A study on the similarly substituted 2,5-dimethylbenzaldehyde (B165460) provides a useful reference for assigning these modes. ias.ac.in
Table 2: Assignment of Major Vibrational Bands from the Experimental IR Spectrum of this compound (Based on data from the NIST Chemistry WebBook) nist.govnist.gov
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H Stretching |
| ~2920 | Medium | Aliphatic C-H Stretching (CH₃) |
| ~1660 | Strong | C=O Stretching (Ketone) |
| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1280 | Medium | C-C-C Bending / C-CO-C Asymmetric Stretch |
| ~930 | Medium | C-CO-C Symmetric Stretch |
| ~820 | Strong | C-H Out-of-plane Bending (1,2,4-Trisubstituted Ring) |
| ~700 | Strong | C-H Out-of-plane Bending (Monosubstituted Ring) |
Computational Validation of Vibrational Spectra
To achieve a more precise and confident assignment of the fundamental vibrational modes, experimental spectra are often compared with theoretical spectra generated through computational methods. Density Functional Theory (DFT) calculations are widely recognized for providing excellent predictions of vibrational wavenumbers.
For a molecule like this compound, a computational study would typically involve optimizing the molecular geometry using a DFT method (such as B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). Following optimization, vibrational frequency calculations are performed on the minimized structure. The calculated wavenumbers are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with the experimental data.
Such calculations not only provide the frequencies but also the corresponding vibrational modes (e.g., stretching, bending, rocking), allowing for a detailed and unambiguous assignment of each band in the experimental IR and Raman spectra. A comprehensive study on the closely related 4-hydroxy-2,5-dimethylphenyl-benzophenone demonstrated the power of this combined experimental and computational approach in elucidating its complete vibrational profile.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysics
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic properties of the benzophenone (B1666685) chromophore. Benzophenones typically exhibit two main absorption bands.
The first is a relatively weak, long-wavelength band corresponding to the formally forbidden n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. This band is usually observed around 330-350 nm. The second is a much more intense band at shorter wavelengths (around 250-260 nm), which is attributed to the allowed π→π* transition within the conjugated aromatic system. researchgate.net
The substitution of the phenyl ring with two methyl groups is expected to have a modest influence on the absorption maxima. These electron-donating groups may cause a slight bathochromic (red) shift of the π→π* band. The polarity of the solvent can also affect the absorption spectrum; the n→π* transition typically undergoes a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding electrons on the oxygen atom.
Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict electronic absorption spectra and can provide valuable insights into the nature of the electronic transitions, complementing experimental findings. researchgate.net
Electronic Absorption Transitions (e.g., π→π, n→π) and Chromophore Analysis
The electronic absorption spectrum of this compound, like other aromatic ketones, is primarily defined by the benzophenone chromophore. The spectrum is characterized by distinct electronic transitions originating from the carbonyl group and the aromatic rings. Two principal types of transitions are observed: π→π* and n→π*.
The π→π* transitions are typically intense and occur at higher energies (shorter wavelengths, below 300 nm). These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized within the phenyl and dimethylphenyl rings. The presence of electron-donating methyl groups on one of the phenyl rings can cause a slight bathochromic (red) shift in these bands compared to unsubstituted benzophenone due to the raising of the highest occupied molecular orbital (HOMO) energy.
The n→π* transition is of lower intensity and appears at a longer wavelength (typically between 300-360 nm). This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, which accounts for its characteristically weak absorption.
Table 1: Typical Electronic Transitions in Benzophenone Derivatives
| Transition Type | Typical Wavelength (nm) | Molar Absorptivity (ε) | Orbital Origin |
|---|---|---|---|
| π→π* | < 300 | High (>10,000) | Phenyl Rings |
| n→π* | 300 - 360 | Low (<500) | Carbonyl Group |
Solvatochromic Effects and Specific Solvent-Solute Interactions on Absorbance Energies
Solvatochromism describes the shift in the position of a spectral band in response to a change in the polarity of the solvent. This phenomenon is particularly informative for understanding the nature of electronic transitions.
For this compound, the n→π* transition exhibits a characteristic hypsochromic (blue) shift as the solvent polarity increases. This occurs because the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with protic solvents (e.g., ethanol, methanol). This interaction stabilizes the ground state more than the excited state, thereby increasing the energy gap for the transition. In contrast, the π→π* transitions typically show a slight bathochromic (red) shift with increasing solvent polarity due to the stabilization of the more polar excited state. nih.gov The study of these solvent-induced shifts provides valuable information about the local electrostatic environment of the molecule. nih.gov
Phosphorescence and Excited State Relaxation Dynamics
The photophysical behavior of this compound is dominated by the efficient population of its triplet excited state.
Triplet State Characterization (Quantum Yields, Lifetimes)
A hallmark of the benzophenone chromophore is its exceptionally high quantum yield of intersystem crossing (ISC), often approaching unity (~100%). etnalabs.com This means that upon photoexcitation to the singlet state (S₁), the molecule rapidly and efficiently converts to the triplet state (T₁). Consequently, fluorescence from the S₁ state is typically very weak or non-existent at room temperature.
Intramolecular Charge Transfer (ICT) and Intersystem Crossing (ISC) Processes
Upon excitation, substituted benzophenones can exhibit intramolecular charge transfer (ICT) character. In this compound, the dimethylphenyl group acts as a mild electron donor relative to the unsubstituted phenyl ring, and the carbonyl group acts as an electron acceptor. Photoexcitation can enhance this charge separation, leading to an excited state with significant ICT character. rsc.org This process is often coupled with structural relaxation, particularly the twisting of the phenyl rings relative to the carbonyl group. rsc.org
The dominant excited-state relaxation pathway for benzophenones is intersystem crossing (ISC). The S₁(n,π) state and the T₂(π,π) state are often nearly isoenergetic, which facilitates rapid ISC. scispace.com Following initial excitation to the S₁ state, the molecule undergoes a rapid transition to the triplet manifold. Even when the direct S₁(n,π) → T₁(n,π) transition is forbidden by El-Sayed's rules, the presence of a nearby T₂(π,π) state provides an efficient pathway for ISC, followed by rapid internal conversion to the lowest triplet state, T₁(n,π). acs.orgnih.govresearchgate.net This ultrafast and efficient ISC is the reason for the high triplet quantum yields observed in benzophenone derivatives. scispace.com
Theoretical Evaluation of Intramolecular Excited State Proton Transfer
Intramolecular excited state proton transfer (ESIPT) is a photochemical process that requires a molecule to possess both a proton-donating group (e.g., -OH, -NH₂) and a proton-accepting group in close proximity, typically connected by an intramolecular hydrogen bond.
This compound lacks an acidic proton donor, such as a hydroxyl group, positioned ortho to the carbonyl moiety. Therefore, this compound does not undergo ESIPT. In contrast, related compounds such as (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, which possess a hydroxyl group, could potentially exhibit such behavior, although the para position is not conducive to the direct intramolecular proton transfer typically seen in ortho-hydroxy benzophenones. The absence of the requisite functional groups in this compound precludes this specific relaxation pathway.
X-ray Crystallography and Solid-State Structure Analysis
While the specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for closely related derivatives, such as (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. nih.gov Analysis of this and other benzophenone structures allows for a reliable prediction of the solid-state conformation.
A defining structural feature of benzophenones is the non-planar arrangement of the two aromatic rings relative to the central carbonyl group. This twisting is due to steric hindrance between the ortho-hydrogens on the rings. In the crystal structure of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, the dihedral angle between the mean planes of the phenyl and the dimethylphenyl rings is 61.95°. nih.gov It is expected that this compound would adopt a similarly twisted conformation in the solid state. This dihedral angle is crucial as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.
Table 2: Crystallographic Data for the Analogous Compound (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.1392 (10) |
| b (Å) | 8.1386 (7) |
| c (Å) | 23.665 (2) |
| Dihedral Angle (°) | 61.95 (4) |
This structural information is critical for computational studies that aim to model the electronic transitions and excited-state dynamics of the molecule, as the ground-state geometry is a key input parameter.
Determination of Molecular Geometry and Conformational Aspects
The precise molecular geometry of this compound would be determined using single-crystal X-ray diffraction. This technique provides definitive data on bond lengths, bond angles, and torsion angles, establishing the molecule's three-dimensional structure in the solid state.
Table 1: Representative Geometric Parameters for Analysis This table illustrates the type of data obtained from crystallographic or computational geometry optimization studies. Actual values for this compound require experimental determination or specific calculation.
| Parameter | Description | Expected Observation |
| C=O Bond Length | The length of the carbonyl double bond. | Typical for ketone carbonyls, around 1.22 Å. |
| C-C-C (Ring) Angles | Internal bond angles of the aromatic rings. | Approximately 120°, with slight distortions. |
| Dihedral Angle | The angle between the two aryl rings. | A significant twist is expected due to steric hindrance from the ortho-methyl group. |
Analysis of Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent supramolecular interactions. While this compound lacks strong hydrogen bond donors, its crystal structure would be stabilized by a network of weaker interactions. These typically include:
C—H···O Interactions: The carbonyl oxygen is a potential acceptor for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules.
π–π Stacking: Interactions between the electron clouds of the aromatic rings can contribute to crystal stability, although the twisted conformation may limit the extent of face-to-face stacking.
Analysis of these interactions is often performed using Hirshfeld surface analysis, which maps intermolecular contacts and provides a fingerprint plot quantifying the contribution of different interaction types to the crystal packing. semanticscholar.orgnih.gov For example, H···H contacts often comprise a significant portion of the surface in organic molecules. nih.gov
Computational Chemistry and Quantum Mechanical Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Computational methods are indispensable for corroborating experimental findings and exploring molecular properties that are difficult to measure.
Geometry Optimization Methodologies (e.g., B3LYP with various basis sets)
Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry of molecules. nih.gov The geometry optimization process involves finding the lowest energy conformation of the molecule. A widely used approach combines the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with a suitable basis set. semanticscholar.orgnih.gov
The choice of basis set is critical for balancing computational accuracy and cost. Common choices include:
Pople Basis Sets: Such as 6-31G(d,p), which provide a good balance for many organic molecules.
Correlation-Consistent Basis Sets: Such as cc-pVDZ, which are designed for more systematic convergence towards the complete basis set limit.
These calculations yield optimized geometric parameters (bond lengths, angles) that can be compared with experimental X-ray diffraction data.
Table 2: Common Methodologies for DFT Geometry Optimization
| Component | Example | Purpose |
| Theory Level | Density Functional Theory (DFT) | Models electron correlation efficiently. |
| Functional | B3LYP | A hybrid functional widely used for its accuracy with organic molecules. nih.gov |
| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used in the calculation, including polarization functions. semanticscholar.org |
Prediction of Spectroscopic Parameters and Transition Energies
Time-Dependent DFT (TD-DFT) is the standard method for calculating the properties of excited electronic states. semanticscholar.orgscispace.com It is used to predict the UV-Visible absorption spectrum by calculating the transition energies between the ground state and various excited states. nih.gov The results include the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. semanticscholar.org These theoretical spectra can be directly compared with experimentally measured spectra to aid in peak assignment. nih.gov
Electronic Structure and Reactivity Descriptors
DFT calculations also provide fundamental information about the electronic structure of a molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of chemical behavior.
Table 3: Key Electronic Structure and Reactivity Descriptors This table defines important descriptors derived from DFT calculations. The values are molecule-specific.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. semanticscholar.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron. semanticscholar.org |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. semanticscholar.org |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a molecule when it accepts electrons. semanticscholar.org |
These computational analyses provide a detailed picture of the structural and electronic characteristics of this compound, complementing and enriching experimental findings.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to describe and predict the chemical reactivity and electronic properties of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. This energy gap is also instrumental in understanding the electronic absorption spectra of a compound.
For this compound, a detailed FMO analysis would involve computational methods like Density Functional Theory (DFT) to calculate the energies of the HOMO and LUMO. Such a study would reveal the distribution of electron density for these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl rings, while the LUMO is often centered on electron-deficient areas, like the carbonyl group.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Note: These values are illustrative and not derived from actual experimental or computational results.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Natural Population Analysis (NPA) and Atomic Charge Distribution
Natural Population Analysis (NPA) is a computational method used to derive the distribution of electron density within a molecule, assigning partial charges to each atom. Unlike other methods such as Mulliken population analysis, NPA provides a more stable and reliable description of atomic charges that better corresponds to the ionic character and electronegativity of the atoms. This analysis is derived from the Natural Bond Orbital (NBO) framework.
Specific research providing a detailed NPA and atomic charge distribution for this compound has not been identified in a review of available literature. The following table provides a hypothetical summary of NPA charges for key atoms in the molecule to demonstrate the typical output of such an analysis.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound Note: These values are illustrative and not derived from actual experimental or computational results.
| Atom | Natural Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | -0.550 |
| Carbonyl Carbon (C) | +0.480 |
| Phenyl C1 (bonded to C=O) | +0.150 |
| Dimethylphenyl C1' (bonded to C=O) | +0.165 |
| Methyl Carbon (C at position 2') | -0.210 |
| Methyl Carbon (C at position 5') | -0.205 |
Computational Determination of Chemical Reactivity Parameters (e.g., Proton Affinity, Ionization Energy, Electron Affinity)
Ionization Energy (IE): The minimum energy required to remove an electron from a molecule in its gaseous state. It is related to the energy of the HOMO (IE ≈ -EHOMO). A lower ionization energy indicates that the molecule can be more easily oxidized.
Electron Affinity (EA): The energy released when an electron is added to a molecule in its gaseous state. It is related to the energy of the LUMO (EA ≈ -ELUMO). A higher electron affinity suggests the molecule is a better electron acceptor.
Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It measures the molecule's basicity. For this compound, the most basic site would be the carbonyl oxygen, and its PA value would quantify its ability to accept a proton.
These parameters are essential for predicting how a molecule will behave in different chemical environments, including its potential as an oxidizing or reducing agent and its acid-base properties. While computational methods are widely used to determine these values for various compounds, specific studies reporting the ionization energy, electron affinity, or proton affinity of this compound were not found in the surveyed literature. An illustrative table of potential values is provided below.
Table 3: Hypothetical Chemical Reactivity Parameters for this compound Note: These values are illustrative and not derived from actual experimental or computational results.
| Parameter | Value |
|---|---|
| Ionization Energy | 8.5 eV |
| Electron Affinity | 0.9 eV |
| Proton Affinity | 850 kJ/mol |
Semi-Empirical Methods in Conformational and Electronic Structure Studies
Semi-empirical methods are a class of quantum chemistry calculations that simplify the complex equations of ab initio methods by incorporating experimental data and empirical parameters. researchgate.net This approach significantly reduces computational cost, making it suitable for studying large molecules and exploring conformational landscapes. Methods like AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.netsci-hub.se
In the context of this compound, semi-empirical methods are particularly useful for determining the molecule's minimum energy conformation. The conformation of benzophenone derivatives is defined by the torsional angles (φ and φ') of the two phenyl rings with respect to the plane of the carbonyl group. These angles are determined by a balance between two opposing factors: the steric hindrance from ortho-substituents, which favors a non-planar conformation, and the π-conjugation between the rings and the carbonyl group, which favors planarity.
A study by Zuccarello et al. on various ortho-substituted benzophenones, including the related 2,6-dimethyl derivative, employed a semi-empirical approach to calculate potential energy contour maps. This analysis revealed that electrostatic interactions play a significant role in determining the relative stabilities of different conformations. For ortho-substituted benzophenones, steric hindrance from the methyl groups forces the substituted ring to rotate significantly out of the carbonyl plane to find a stable, low-energy conformation. The unsubstituted phenyl ring remains more coplanar to maximize conjugation. Such studies provide valuable insights into the three-dimensional structure and electronic properties that govern the reactivity and spectroscopic behavior of these compounds.
Advanced Applications of Aryl Ketones and Benzophenone Derivatives in Chemical Research
Catalysis Research Involving Ketone Transformations
Aryl ketones such as (2,5-Dimethylphenyl)(phenyl)methanone are valuable substrates and building blocks in organic synthesis, particularly in catalytic reactions that transform the carbonyl group into other functional groups. These transformations are fundamental for creating more complex molecules with specific stereochemistry and functionality.
One of the key areas of research is the catalytic reduction of prochiral ketones to chiral alcohols, which are important intermediates in the pharmaceutical industry. For instance, this compound can serve as a precursor for the synthesis of the corresponding chiral alcohol, (R)-(2,5-dimethylphenyl)(phenyl)methanol. This transformation can be achieved with high enantioselectivity using CBS-oxazaborolidine catalysts. The electron-donating methyl groups on the phenyl ring influence the electronic properties of the carbonyl group, affecting its reactivity in such catalytic processes.
Beyond reductions, aryl ketones are involved in a variety of modern catalytic C-C bond-forming reactions. Palladium-catalyzed reactions, such as the redox-relay Heck reaction, enable the homologation of aryl ketones into valuable long-chain ketones and aldehydes. nih.gov These methods demonstrate the utility of aryl ketones as readily available starting materials for producing complex molecular scaffolds. nih.gov The synthesis of the parent ketone itself often involves classic catalytic methods like the Friedel-Crafts acylation, where a Lewis acid like aluminum chloride catalyzes the reaction between an aromatic ring and an acyl halide. nih.govmdpi.com
Research in this area focuses on developing new catalysts and methodologies that offer higher efficiency, selectivity (chemo-, regio-, and enantio-), and broader functional group tolerance for transformations involving aryl ketones.
Organic Electronic Materials: Performance in Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials
In the field of organic electronics, molecules based on a diaryl ketone framework are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). The performance of an OLED device is critically dependent on the properties of the materials used in its emissive layer, which typically consists of a host material doped with a light-emitting guest (emitter). noctiluca.eu
The benzophenone (B1666685) core is a particularly attractive structural motif for designing host materials. researchgate.net This is due to its ability to achieve high triplet energy levels, a crucial characteristic for hosting phosphorescent emitters and preventing back-energy transfer from the emitter to the host, which would otherwise quench the emission. researchgate.net The non-planar, twisted structure of many benzophenone derivatives can also help to inhibit intermolecular aggregation, leading to stable amorphous films, which is essential for device longevity and performance. noctiluca.eu
While specific performance data for this compound in OLEDs is not extensively documented in dedicated studies, its properties as a benzophenone derivative allow for informed speculation on its potential role. The presence of the methyl groups can enhance solubility for solution-based processing and influence the material's morphological stability. noctiluca.eu Derivatives of benzophenone are explored both as host materials and as core components of thermally activated delayed fluorescence (TADF) emitters, where the efficient intersystem crossing associated with the carbonyl group can be harnessed. researchgate.net
The key to developing high-performance OLEDs lies in the precise tuning of the material's electronic and physical properties. For host materials, this includes a high triplet energy, appropriate HOMO/LUMO energy levels for efficient charge injection, and high thermal and morphological stability. noctiluca.eu
| Property | Desired Characteristic | Rationale |
|---|---|---|
| Triplet Energy (ET) | High (typically >2.7 eV for blue phosphors) | To confine triplet excitons on the emitter and prevent energy back-transfer. researchgate.net |
| HOMO/LUMO Levels | Matched with adjacent charge-transport layers | To ensure efficient and balanced injection of holes and electrons into the emissive layer. noctiluca.eu |
| Thermal Stability | High Glass Transition (Tg > 100°C) and Decomposition (Td > 400°C) Temperatures | To prevent device degradation during operation and fabrication processes. noctiluca.eu |
| Morphological Stability | Formation of stable, uniform amorphous films | To prevent crystallization and phase separation, which can lead to current leakage and device failure. noctiluca.eu |
| Charge Transport | Balanced hole and electron mobility (bipolar) | To ensure the charge recombination zone is wide and located within the emissive layer for high efficiency. |
Supramolecular Chemistry and Molecular Recognition Based on Diaryl Ketone Motifs
The diaryl ketone structure is a valuable motif in supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of molecules into well-defined, higher-order structures. purkh.com The carbonyl group can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking and C-H···π interactions, guiding molecular recognition and assembly processes.
A pertinent example is the closely related compound, (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, which has been studied for its supramolecular behavior. nih.gov This molecule was synthesized via a Friedel-Crafts acylation between 2,5-dimethylphenol (B165462) and benzoyl chloride. nih.govnih.gov X-ray crystallography revealed that the two aromatic rings in the molecule are not coplanar, exhibiting a significant dihedral angle of 61.95°. nih.govnih.gov
In the crystalline state, this molecule forms complex supramolecular structures through a network of intermolecular interactions. The hydroxyl group is a key player, forming strong O-H···O hydrogen bonds where it acts as a hydrogen bond donor and the carbonyl oxygen of an adjacent molecule acts as the acceptor. nih.govnih.gov This primary interaction links the molecules into chains. Additionally, weaker C-H···O interactions contribute to the formation of a robust, three-dimensional polymeric network. nih.govnih.gov These directed, non-covalent bonds are a classic example of molecular recognition, where molecules selectively arrange themselves based on complementary interactions. The study of such structures provides insight into how diaryl ketone motifs can be used to engineer crystal structures and create materials with specific organizational properties. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C15H14O2 | Indicates the elemental composition of the molecule. nih.govnih.gov |
| Dihedral Angle Between Rings | 61.95 (4)° | Describes the non-planar, twisted conformation of the molecule. nih.govnih.gov |
| Primary Intermolecular Interaction | O-H···O Hydrogen Bond | A strong, directional interaction that drives the primary self-assembly into polymeric chains. nih.govnih.gov |
| Secondary Intermolecular Interactions | C-H···O Weak Interactions | Contribute to the stability and packing of the three-dimensional crystal lattice. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: General reaction scheme for the synthesis of this compound via Friedel-Crafts acylation of p-xylene with benzoyl chloride using aluminum chloride as a catalyst.